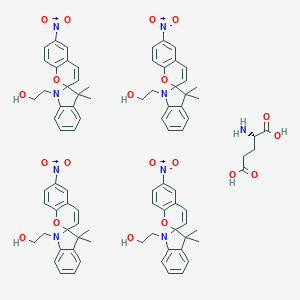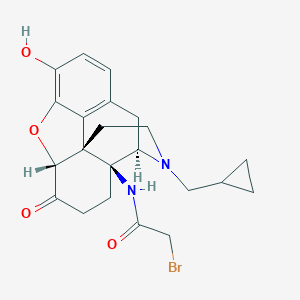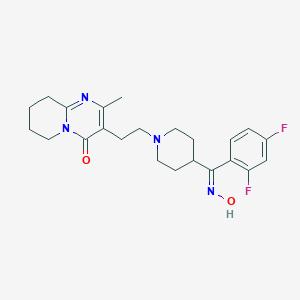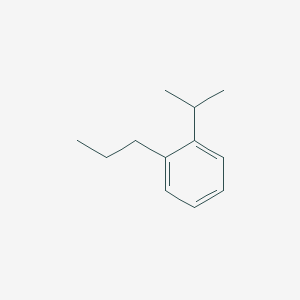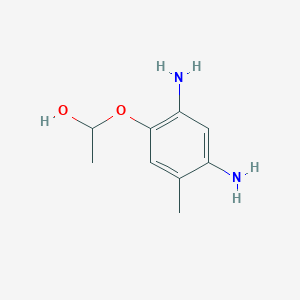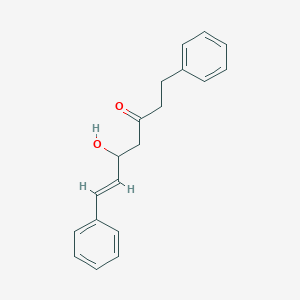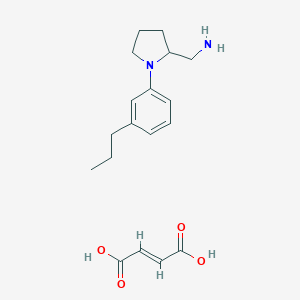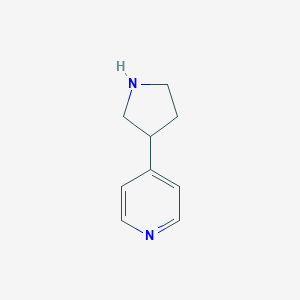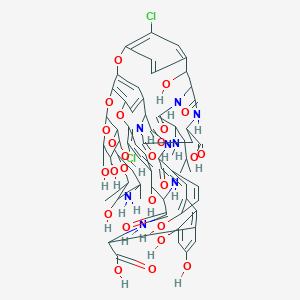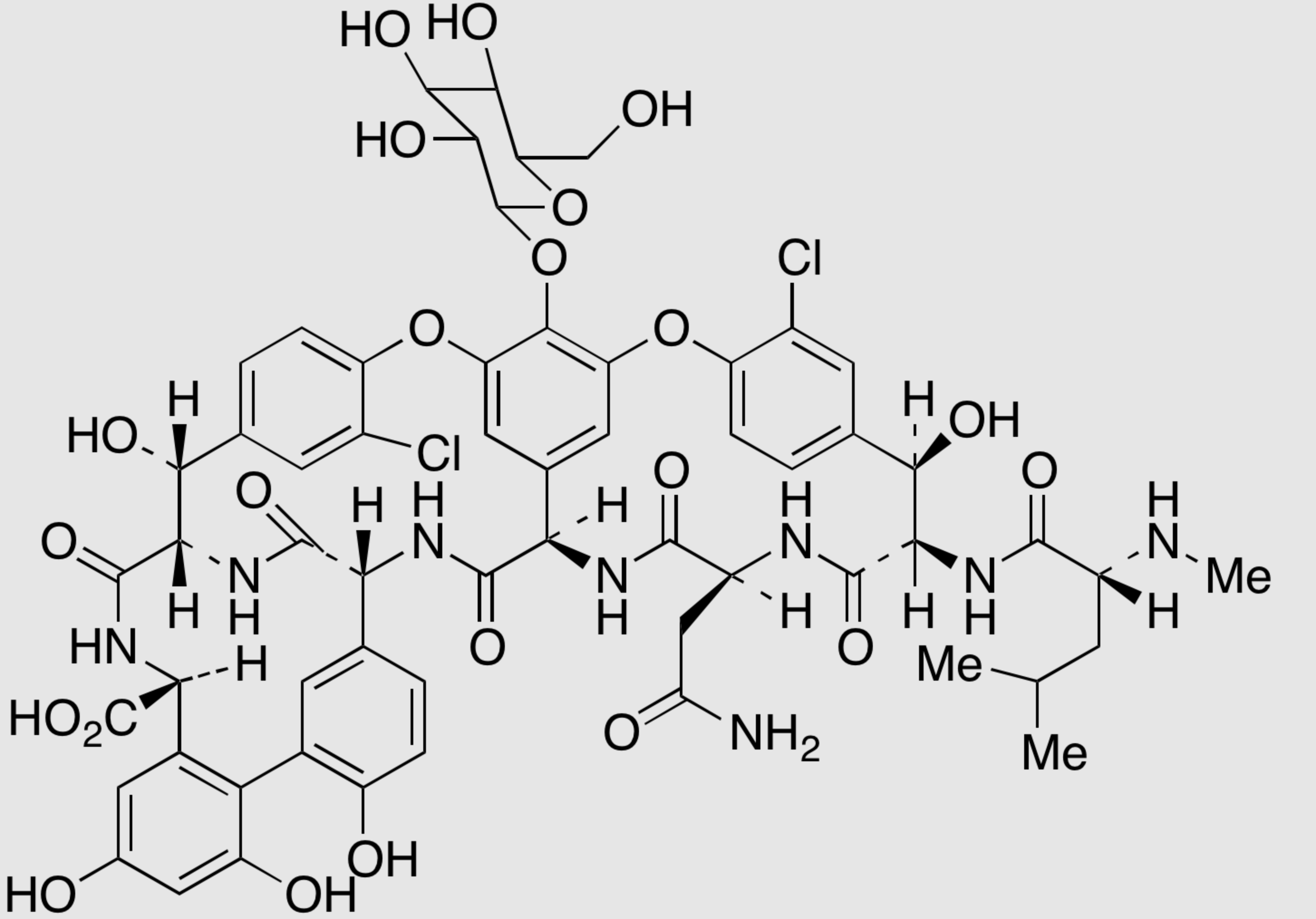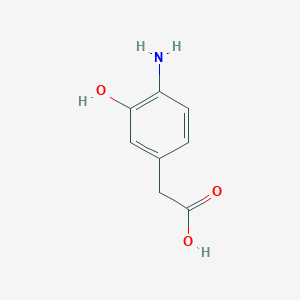![molecular formula C9H13NO B139714 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone CAS No. 135682-90-5](/img/structure/B139714.png)
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, commonly known as quinolone alkaloid, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential applications in medicinal chemistry. 2.1]oct-2-en-2-yl)ethanone.
Applications De Recherche Scientifique
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. The compound has also been shown to possess analgesic and anticonvulsant effects. Additionally, 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been investigated for its potential use as a chiral building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors in the body. For example, it has been suggested that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and learning and memory processes.
Effets Biochimiques Et Physiologiques
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also shown that 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can reduce pain and seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its natural origin, which makes it an attractive alternative to synthetic compounds. Additionally, the compound has been shown to possess various biological activities, making it a useful tool for studying different physiological processes. However, one of the limitations of using 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone. One potential area of investigation is the development of novel synthetic methods for the compound, which could increase its availability and reduce the cost of production. Another area of research is the identification of specific receptors that interact with 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone, which could provide insight into its mechanism of action. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, including cancer, inflammation, and pain.
Méthodes De Synthèse
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method involves the isolation of the compound from plants such as Galanthus woronowii and Narcissus tazetta. Chemical synthesis involves the use of starting materials such as 2-cyclohexenone and 2-pyrrolidinone, followed by a series of reactions to form the final product. Biotransformation involves the use of microorganisms to convert precursor compounds into 1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone.
Propriétés
Numéro CAS |
135682-90-5 |
|---|---|
Nom du produit |
1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C9H13NO/c1-6(11)8-4-2-7-3-5-9(8)10-7/h4,7,9-10H,2-3,5H2,1H3 |
Clé InChI |
DYSCFNKIZDWMSK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC2CCC1N2 |
SMILES canonique |
CC(=O)C1=CCC2CCC1N2 |
Synonymes |
Ethanone, 1-(8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



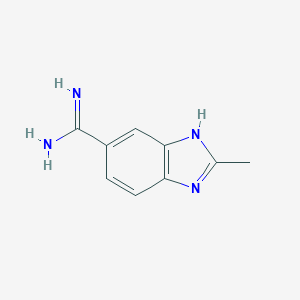
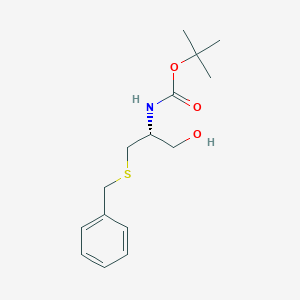
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
